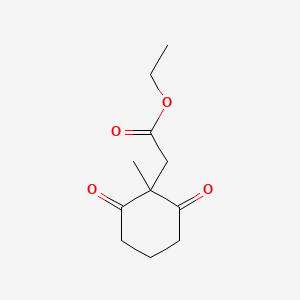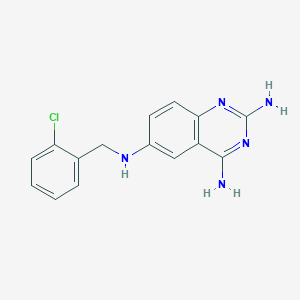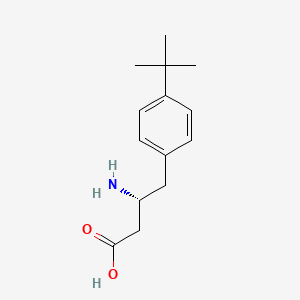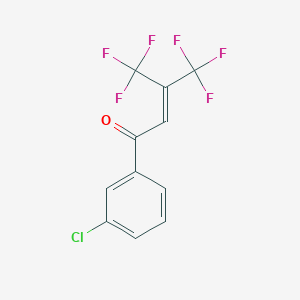
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one typically involves the reaction of 3-chlorobenzaldehyde with trifluoromethyl ketone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
Uniqueness
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
35443-98-2 |
|---|---|
Molecular Formula |
C11H5ClF6O |
Molecular Weight |
302.60 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H5ClF6O/c12-7-3-1-2-6(4-7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5H |
InChI Key |
LVVJIORQKVVAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


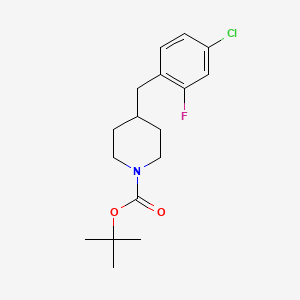

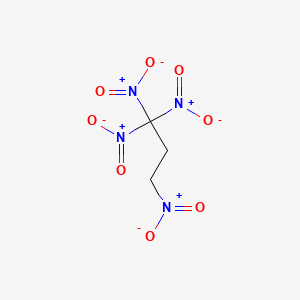
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)

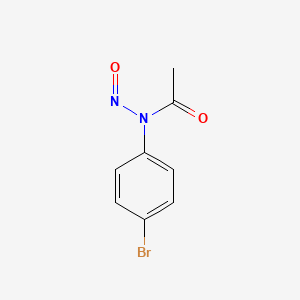
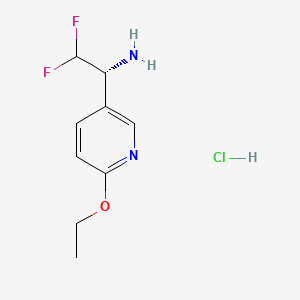
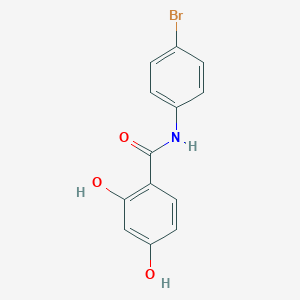
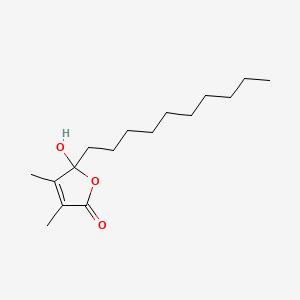
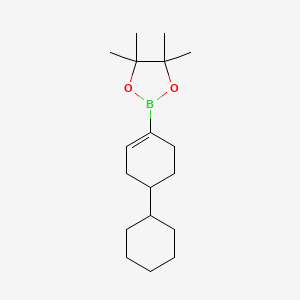
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
